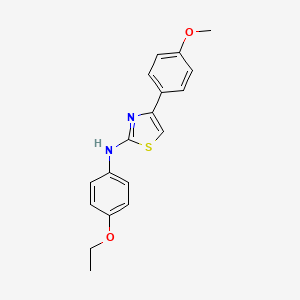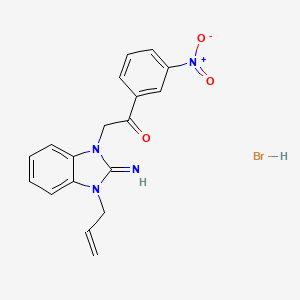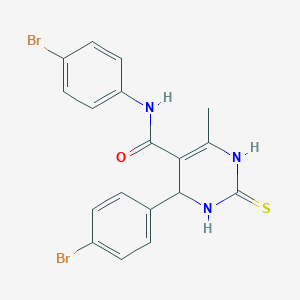
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as EMA401, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. EMA401 is a selective antagonist of the angiotensin II type 1 receptor (AT1R), which plays a key role in regulating blood pressure and cardiovascular function.
科学研究应用
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been investigated for its potential therapeutic applications in various diseases and conditions, including chronic pain, neuropathic pain, and migraine. In preclinical studies, this compound has been shown to effectively reduce pain and inflammation by blocking the AT1R, which is involved in the development and maintenance of pain pathways. This compound has also been shown to have neuroprotective effects in animal models of neuropathic pain, suggesting that it may have potential in the treatment of neurodegenerative diseases.
作用机制
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a selective antagonist of the AT1R, which is a G protein-coupled receptor that plays a key role in regulating blood pressure and cardiovascular function. By blocking the AT1R, this compound inhibits the effects of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. In addition, this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the development and maintenance of pain pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of neuropathic pain, this compound has been shown to reduce pain behavior and inflammation, as well as improve motor function. In addition, this compound has been shown to have neuroprotective effects, including the preservation of nerve fiber density and the inhibition of glial cell activation.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several advantages for use in lab experiments, including its selectivity for the AT1R and its ability to effectively reduce pain and inflammation. However, there are also limitations to its use, including the need for further research to establish its safety and efficacy in humans.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, including further investigation of its potential therapeutic applications in chronic pain, neuropathic pain, and other conditions. In addition, research is needed to establish the safety and efficacy of this compound in humans, and to develop new formulations and delivery methods for improved efficacy and patient compliance. Finally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound, which may have implications for the development of new treatments for neurodegenerative diseases.
合成方法
The synthesis of N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethoxyaniline to form the amide intermediate, which is subsequently cyclized with phosphorus pentasulfide to form the thiazole ring. Finally, the methoxy group is replaced with an amino group using lithium aluminum hydride to yield this compound.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-22-16-10-6-14(7-11-16)19-18-20-17(12-23-18)13-4-8-15(21-2)9-5-13/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTKUGZUPRXHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5010765.png)
![1-methyl-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5010770.png)
![4-tert-butyl-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5010778.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5010811.png)
![N-[4-(cyanomethyl)phenyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5010817.png)
![2-(1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5010821.png)
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5010826.png)
![methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate](/img/structure/B5010827.png)
![2-(3,4-dimethoxyphenyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5010831.png)

![5-[(3-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methyl-1,3-benzothiazole](/img/structure/B5010850.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010852.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carboxylic acid methanesulfonate](/img/structure/B5010859.png)
